molecular formula C21H21NO4 B6502748 9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 951954-06-6

9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6502748
CAS No.: 951954-06-6
M. Wt: 351.4 g/mol
InChI Key: ZIKUEESJSWRIHI-UHFFFAOYSA-N
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Description

9-(3-Methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines

Biochemical Analysis

Biochemical Properties

F3385-6024 plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a substrate to determine neuraminidase activity and to validate the specificity of sialidases . The nature of these interactions is crucial for understanding the biochemical properties of F3385-6024.

Cellular Effects

F3385-6024 has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, F3385-6024 acts as an inhibitor of insulin receptor tyrosine kinase and modulates bone remodeling and calcium metabolism .

Molecular Mechanism

The molecular mechanism of F3385-6024 involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, F3385-6024 acts as an inhibitor of insulin receptor tyrosine kinase .

Temporal Effects in Laboratory Settings

The effects of F3385-6024 change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of F3385-6024 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

F3385-6024 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

F3385-6024 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of F3385-6024 and any effects on its activity or function are crucial for understanding its role in the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the palladium-catalyzed carbonylation-cyclization of ortho-halophenols with cyanamide . This reaction proceeds under mild conditions and utilizes non-gaseous CO sources such as Mo(CO)6, oxalyl chloride, or formic acid .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel processing of multiple samples . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-(3-Methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxypropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

9-(3-Methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(3-Methoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its specific substitution pattern and the presence of both methoxypropyl and phenyl groups.

Properties

IUPAC Name

9-(3-methoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-24-11-5-10-22-12-17-19(26-14-22)9-8-16-20(23)18(13-25-21(16)17)15-6-3-2-4-7-15/h2-4,6-9,13H,5,10-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKUEESJSWRIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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